4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid
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Overview
Description
4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This compound, with its unique structural attributes, holds significant potential in various scientific research fields.
Preparation Methods
The synthesis of 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting from the indole derivative. The synthetic route may include:
Step 1: Formation of the indole core through Fischer indole synthesis.
Step 2: Introduction of the benzyloxy group via nucleophilic substitution.
Step 3: Acetylation of the indole nitrogen.
Industrial production methods would likely optimize these steps for higher yields and purity, employing advanced techniques such as continuous flow synthesis and automated peptide synthesizers.
Chemical Reactions Analysis
4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid can undergo various chemical reactions:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like KMnO4 or CrO3.
Reduction: The indole nitrogen can be reduced to form a tetrahydroindole derivative using reducing agents like LiAlH4.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This compound may affect pathways involved in cell signaling, apoptosis, and inflammation . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid include other indole derivatives such as:
5-(benzyloxy)-1H-indole: A precursor in the synthesis of more complex indole derivatives.
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C21H22N2O4/c24-20(22-11-4-7-21(25)26)14-23-12-10-17-13-18(8-9-19(17)23)27-15-16-5-2-1-3-6-16/h1-3,5-6,8-10,12-13H,4,7,11,14-15H2,(H,22,24)(H,25,26) |
InChI Key |
YXGOPRIGXBCAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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